Synthesis of 3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid
Synthesis of 3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid
An In-Depth Technical Guide to the
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, scientifically grounded methodology for the synthesis of 3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid, a spirohydantoin derivative of interest to researchers in drug discovery and development. Spirohydantoins are recognized as "privileged structures" in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antimicrobial, and antitumor properties.[1] This document outlines a robust two-step synthetic pathway, commencing with the formation of the core spirohydantoin scaffold via the Bucherer-Bergs reaction, followed by N-alkylation to introduce the propionic acid moiety. The rationale behind key experimental choices, detailed protocols, and visual representations of the workflow are provided to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Strategic Overview
The target molecule, 3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid, belongs to the spirohydantoin class of heterocyclic compounds. These structures are notable for their rigid, three-dimensional arrangement, which can facilitate precise interactions with biological targets.[1] The propionic acid side chain introduces a carboxylic acid functional group, which can serve as a handle for further derivatization or to modulate the pharmacokinetic properties of the molecule.
Our synthetic strategy is predicated on a two-stage approach that is both efficient and scalable:
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Formation of the Spirohydantoin Core: We will first construct the 1,3-diaza-spiro[4.4]nonane-2,4-dione scaffold. For this, the Bucherer-Bergs reaction is the method of choice. This multicomponent reaction is renowned for its operational simplicity and effectiveness in producing 5,5-disubstituted hydantoins from a ketone, a cyanide source, and ammonium carbonate in a single pot.[2][3][4]
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N-3 Functionalization: Following the synthesis of the spiro-fused hydantoin, the propionic acid side chain will be introduced via N-alkylation. This will be achieved by reacting the hydantoin with an appropriate electrophile, such as an alkyl 3-halopropionate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid. The N3-hydrogen of the hydantoin ring is more acidic and thus more readily substituted in chemical reactions than the N1-hydrogen.
This strategic decoupling of the core synthesis from the side-chain installation allows for modularity and high-yield transformations at each stage.
Logical Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Experimental Section: Protocols and Mechanistic Insights
Stage 1: Synthesis of 1,3-Diaza-spiro[4.4]nonane-2,4-dione
The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis. It proceeds through the in situ formation of a cyanohydrin from the ketone, followed by reaction with ammonia (from ammonium carbonate) to form an aminonitrile. This intermediate then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to the hydantoin.[5]
Reaction Scheme
Caption: Bucherer-Bergs synthesis of the spirohydantoin core.
Detailed Protocol
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Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanone (0.1 mol, 8.41 g), potassium cyanide (0.2 mol, 13.02 g), and ammonium carbonate (0.4 mol, 38.44 g).
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Expert Insight: The use of excess cyanide and ammonium carbonate drives the equilibrium towards the formation of the aminonitrile intermediate and ensures complete conversion of the starting ketone.[5]
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Solvent Addition: Add a mixture of 150 mL of ethanol and 100 mL of deionized water to the flask.
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Reaction Execution: Heat the reaction mixture in a water bath at 60-70°C with vigorous stirring for 6-8 hours. The reaction should be performed in a well-ventilated fume hood due to the use of cyanide.
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Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully acidify the mixture to pH 5-6 with concentrated hydrochloric acid. This will cause the product to precipitate. c. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. d. Collect the white solid by vacuum filtration and wash it thoroughly with cold water.
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Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 1,3-diaza-spiro[4.4]nonane-2,4-dione. Dry the product in a vacuum oven.
Stage 2:
This stage involves a nucleophilic substitution reaction where the deprotonated N-3 nitrogen of the hydantoin attacks the electrophilic carbon of ethyl 3-bromopropionate. The resulting ester is then hydrolyzed to the target carboxylic acid.
Reaction Scheme
Caption: N-alkylation and subsequent hydrolysis to yield the final product.
Detailed Protocol
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N-Alkylation: a. To a solution of 1,3-diaza-spiro[4.4]nonane-2,4-dione (0.05 mol, 7.71 g) in 100 mL of dimethylformamide (DMF), add potassium carbonate (0.1 mol, 13.82 g) as the base. b. Stir the mixture at room temperature for 30 minutes. c. Add ethyl 3-bromopropionate (0.06 mol, 10.86 g) dropwise to the suspension. d. Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Isolation of the Ester Intermediate: a. After cooling, pour the reaction mixture into 500 mL of ice-water. b. Extract the aqueous phase three times with 100 mL portions of ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(2,4-dioxo-1,3-diaza-spiro[4.4]non-3-yl)propanoate.
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Hydrolysis: a. Dissolve the crude ester in 100 mL of ethanol and add 50 mL of 6 M hydrochloric acid. b. Heat the mixture to reflux for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC). c. Cool the solution and remove the ethanol under reduced pressure. d. The aqueous solution is then cooled in an ice bath, leading to the precipitation of the final product.
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Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as water or an acetone/hexane mixture to yield the pure 3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid.
Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis. Expected yields are based on typical outcomes for these reaction types reported in the literature.
| Parameter | Stage 1: Bucherer-Bergs | Stage 2: N-Alkylation & Hydrolysis |
| Starting Material | Cyclopentanone | 1,3-Diaza-spiro[4.4]nonane-2,4-dione |
| Key Reagents | KCN, (NH4)2CO3 | Ethyl 3-bromopropionate, K2CO3, HCl |
| Solvent | EtOH/H2O | DMF, EtOH/H2O |
| Reaction Temperature | 60-70°C | 80°C (Alkylation), Reflux (Hydrolysis) |
| Reaction Time | 6-8 hours | 12-16 hours (Alkylation), 4-6 hours (Hydrolysis) |
| Expected Yield | 75-85% | 60-70% (over two steps) |
| Product Purity | >95% after recrystallization | >98% after recrystallization |
Conclusion
This guide presents a reliable and well-precedented two-step synthesis for 3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid. The utilization of the Bucherer-Bergs reaction provides an efficient entry to the core spirohydantoin scaffold, while the subsequent N-alkylation and hydrolysis allow for the controlled introduction of the desired propionic acid side chain. The described protocols are designed to be robust and reproducible, providing a solid foundation for researchers and drug development professionals working with this important class of molecules. Adherence to standard laboratory safety practices, particularly when handling cyanide, is paramount.
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